

A Comparative Guide to the Conformational Analysis of the Bispidine Scaffold

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Compound of Interest

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

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The bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science. Its unique structural properties, including the presence of two fused piperidine rings, make it a valuable building block for a diverse range of applications, from coordination chemistry to the development of novel therapeutics. A thorough understanding of the conformational preferences of the bispidine core and its derivatives is paramount for rational drug design and the prediction of molecular behavior.

This guide provides an objective comparison of the conformational analyses of various bispidine derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

Conformational Isomers of the Bispidine Scaffold

The flexibility of the two fused six-membered rings in the bispidine scaffold allows for several conformational isomers. The most energetically favorable and commonly observed conformations are the chair-chair (CC), chair-boat (CB), and boat-boat (BB).^{[1][2]} The relative energies of these conformers are influenced by the nature and substitution pattern on the bispidine core.^[3]

- Chair-Chair (CC): Generally the most stable conformation, it is well-suited for metal chelation and can be stabilized by intramolecular hydrogen bonding.[\[2\]](#)
- Chair-Boat (CB): This conformation is higher in energy than the chair-chair form.
- Boat-Boat (BB): The boat-boat conformation is the least stable of the three.

Substituents on the nitrogen atoms (N3 and N7) can significantly impact the conformational equilibrium and introduce additional isomeric forms, such as syn and anti rotamers, due to restricted rotation around the N-acyl or N-nitroso bonds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Quantitative Conformational Data

The following table summarizes key quantitative data from conformational analyses of various bispidine derivatives, providing a comparison of the energetic differences between conformers.

Bispidine Derivative	Method	Conformation/Isomer	Energy Difference (kcal/mol)	Key Findings
N-acetyl-bispidine (Ac-H)	Computational (DFT)	Transition State (TS1Ac-H)	16.7	Intramolecular H-bonding stabilizes the transition state for planar chirality inversion. [6]
N-Boc-bispidine (Boc-H)	Computational (DFT)	Transition State (TS1Boc-H)	14.9	Lower energy barrier for amide bond rotation compared to N-acyl bispidines. [6]
3,7-diacyl bispidine (1a)	Computational (DFT)	syn vs. anti	4.7	The anti-arrangement of the C=O groups is more stable than the syn-form. [1]
Chiral bis-amide derivative	Experimental (VT-NMR)	Amide N-C(O) inversion (ΔG^\ddagger)	15.0 ± 0.2	The free energy of activation for amide bond inversion was determined. [1]
Chiral bis-amide derivative	Experimental (VT-NMR)	N(CO)-C2' bond rotation (ΔG^\ddagger)	15.6 ± 0.3	A second dynamic process, rotation around the exocyclic C-C bond, was identified. [1]

Unsubstituted Bispidine	Computational	Chair-Chair vs. Chair-Boat	~5.0	The chair-chair conformation is significantly more stable.[3]
Unsubstituted Bispidine	Computational	Chair-Chair vs. Boat-Chair	~12.0	The boat-chair conformation is considerably less stable.[3]
Unsubstituted Bispidine	Computational	Chair-Chair vs. Boat-Boat	>15.0	The boat-boat conformation is the highest in energy.[3]

Experimental and Computational Protocols

A combination of experimental and computational techniques is crucial for a comprehensive conformational analysis of the bispidine scaffold.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of bispidine derivatives.

- 1D NMR (^1H and ^{13}C): Provides initial information about the symmetry of the molecule and the chemical environment of the nuclei. The presence of distinct signals can indicate the existence of different conformers or rotamers.
- 2D NMR (COSY, NOESY/ROESY):
 - COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals. Long-range $4J_{\text{H-H}}$ couplings between equatorial protons can confirm the chair conformation of the piperidine rings in solution.[5]
 - NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation.

- Variable Temperature (VT) NMR: Used to study dynamic processes such as conformational interconversion and restricted bond rotation. By monitoring the coalescence of signals as the temperature is varied, the free energy of activation (ΔG^\ddagger) for these processes can be determined.

2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive determination of the solid-state conformation of bispidine derivatives, yielding precise bond lengths, bond angles, and dihedral angles.

- Methodology:
 - Crystal Growth: High-quality single crystals are grown, typically through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
 - Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.
 - Structure Solution and Refinement: The initial positions of the atoms are determined, and the model is refined against the experimental data to obtain the final, accurate molecular structure.

3. Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data by providing insights into the relative energies of different conformers and the transition states connecting them.

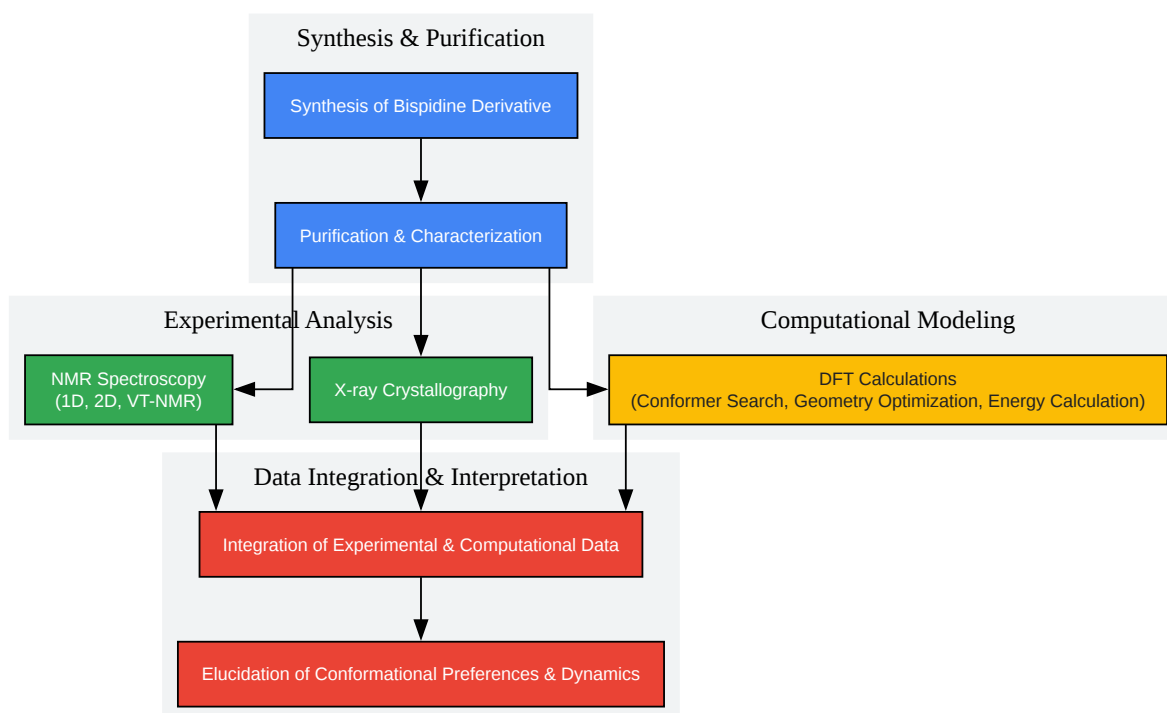
- Methodology:
 - Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.
 - Geometry Optimization: The geometries of the identified conformers and transition states are optimized using a selected functional (e.g., ω B97X-D) and basis set (e.g., 6-

31+G(d,p)). Empirical dispersion corrections are often included to accurately model non-covalent interactions.

- Energy Calculation: The relative energies of the optimized structures are calculated to determine the most stable conformers and the energy barriers for interconversion.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a novel bispidine derivative.



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A typical workflow for conformational analysis.

In conclusion, a multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough conformational analysis of the bispidine scaffold. The data and methodologies presented in this guide offer a comparative framework for researchers to understand and predict the conformational behavior of bispidine derivatives, thereby facilitating the design of new molecules with desired properties for a wide range of applications.

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